N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide

Catalog No.
S6831265
CAS No.
1021220-37-0
M.F
C24H22ClN3O3
M. Wt
435.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoy...

CAS Number

1021220-37-0

Product Name

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide

IUPAC Name

2-chloro-N-[2-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]ethyl]benzamide

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C24H22ClN3O3/c1-16-6-8-18(9-7-16)23(30)28-19-12-10-17(11-13-19)22(29)26-14-15-27-24(31)20-4-2-3-5-21(20)25/h2-13H,14-15H2,1H3,(H,26,29)(H,27,31)(H,28,30)

InChI Key

RYOXUWHLQJYDDQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CC=C3Cl

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide is a complex organic compound with the molecular formula C24H22ClN3O3C_{24}H_{22}ClN_{3}O_{3} and a molecular weight of 435.9 g/mol. This compound features multiple functional groups including amide, carbamoyl, and chlorophenyl moieties, which contribute to its potential biological activity and applications in medicinal chemistry. Its structure includes a central amide linkage that connects a 4-methylbenzamide moiety with a 2-chlorophenyl formamide substituent, indicating its potential as a bioactive compound.

There is no scientific literature available on the mechanism of action of this specific compound.

If the compound is indeed being investigated for pharmaceutical applications, its mechanism of action would depend on its intended target.

For example, if it is designed to target a specific protein, the mechanism would involve binding to the protein and potentially altering its activity.

  • The presence of a chlorine atom might raise concerns about potential toxicity, although the extent would depend on the overall structure [].
  • Amides can be mild irritants, so precautions should be taken if handling the bulk compound.
Typical of amides and carbamates:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • N-acylation: The amine group can react with acyl chlorides to form new amides.
  • Reduction: The carbonyl groups may be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further study.

Preliminary studies suggest that compounds with similar structural features exhibit notable biological activities, including:

  • Antitumor Activity: Compounds with chlorophenyl and carbamoyl groups have been linked to anticancer properties.
  • Antimicrobial Properties: The presence of the chlorophenyl group may enhance antimicrobial activity against various pathogens.
  • Enzyme Inhibition: The structural motifs may interact with specific enzymes, potentially acting as inhibitors.

Further biological evaluation is necessary to establish the specific mechanisms of action and therapeutic potential of N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide.

The synthesis of N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide typically involves several steps:

  • Formation of the Formamide: Reacting 2-chloroaniline with an appropriate carbonyl compound (e.g., acetaldehyde) under acidic conditions to form the formamide.
  • Synthesis of the Carbamoyl Group: The formamide can then be reacted with isocyanates or carbamates to introduce the carbamoyl functionality.
  • Coupling Reaction: Finally, coupling the resulting intermediate with 4-methylbenzoyl chloride in the presence of a base (such as triethylamine) facilitates the formation of the final product.

This multi-step synthetic route allows for precise control over the functional groups and their arrangement in the final compound.

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer or infectious diseases.
  • Chemical Biology: As a tool for studying enzyme interactions or cellular pathways due to its unique structural features.
  • Material Science: Investigating its properties in polymer chemistry or as part of composite materials.

Interaction studies involving N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide could focus on:

  • Protein Binding: Assessing how well the compound binds to target proteins using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Uptake: Evaluating how effectively the compound enters cells, which is crucial for its therapeutic efficacy.
  • Mechanistic Studies: Investigating how this compound influences cellular pathways, particularly those related to apoptosis or cell proliferation.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide, including:

Comparison Table

Compound NameStructural FeaturesBiological Activity
N-[4-(dimethylaminophenyl)]-4-methylbenzamideDimethylamino groupPotentially neuroactive
N-(4-Chlorophenyl)-2-methylbenzamideChlorophenyl groupAntitumor properties
N-[4-(3-Methylphenyl)]-4-fluorobenzamideFluorine substitutionAntimicrobial activity

The uniqueness of N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide lies in its specific combination of functional groups, which may provide distinct biological activities compared to these similar compounds. Further research is needed to fully elucidate its potential advantages and applications in medicinal chemistry.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

435.1349693 g/mol

Monoisotopic Mass

435.1349693 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

Explore Compound Types